molecular formula C12H17ClN2O2 B598904 Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride CAS No. 1203086-10-5

Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride

Cat. No.: B598904
CAS No.: 1203086-10-5
M. Wt: 256.73
InChI Key: QJXGEWFFGZQPHW-UHFFFAOYSA-N
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Description

Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C12H17ClN2O2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride typically involves the reaction of 3-(aminomethyl)azetidine-1-carboxylic acid with benzyl chloride in the presence of a base such as triethylamine. The reaction is carried out under inert conditions to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group and aminomethyl functionality make it a versatile intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

benzyl 3-(aminomethyl)azetidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c13-6-11-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10;/h1-5,11H,6-9,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXGEWFFGZQPHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660905
Record name Benzyl 3-(aminomethyl)azetidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203086-10-5
Record name Benzyl 3-(aminomethyl)azetidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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